The synthesis of DL-1,4-Dichloro-2,3-butanediol can be achieved through several methods:
Typical reaction conditions for chlorination include:
The molecular structure of DL-1,4-Dichloro-2,3-butanediol can be represented as follows:
The compound has a symmetrical structure due to the presence of two identical functional groups on either side of the butane backbone. This symmetry plays a crucial role in its reactivity and interactions with biological systems .
DL-1,4-Dichloro-2,3-butanediol participates in various chemical reactions:
The mechanism of action for DL-1,4-Dichloro-2,3-butanediol primarily involves its interaction with enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activities. This interaction can significantly impact various biochemical pathways and is useful for studying enzyme mechanisms as well as developing therapeutic agents .
Property | Value |
---|---|
Molecular Weight | 159.01 g/mol |
CAS Number | 2419-73-0 |
InChI Key | SAUBRJOIKMVSRU-UHFFFAOYSA-N |
SMILES | C(C(C(CCl)O)O)Cl |
These properties indicate that DL-1,4-Dichloro-2,3-butanediol has a moderate polarity due to its functional groups, which affects its solubility and reactivity .
DL-1,4-Dichloro-2,3-butanediol has several significant applications across various fields:
The synthesis of DL-1,4-Dichloro-2,3-butanediol (C₄H₈Cl₂O₂, MW 159.01 g/mol) typically begins with butanediol precursors or unsaturated butene derivatives. Two primary routes dominate industrial production:
Key variables include temperature (40–80°C), catalyst choice (e.g., Lewis acids for electrophilic activation), and stoichiometry. Excess chlorinating agents risk polysubstitution, while insufficient reagent leads to incomplete conversion [8].
Industrial chlorination employs two distinct process methodologies:
Table 1: Comparison of Chlorination Process Conditions
Parameter | Vapor-Phase | Liquid-Phase |
---|---|---|
Temperature | 200–300°C | 40–100°C |
Pressure | 1–5 atm | 1 atm |
Catalyst | Metal oxides (e.g., CuCl₂) | Lewis acids (e.g., FeCl₃) |
Residence Time | Seconds | Hours |
Selectivity | 70–80% | 85–95% |
Achieving precise dichlorination at C1 and C4 positions without functionalizing C2/C3 hydroxyl groups demands strategic optimization:
By-product formation (e.g., 1,2-dichloro isomers or cyclic ethers) remains a key issue, often requiring downstream purification [3].
Post-synthesis purification is critical for removing isomers, solvents, and catalysts:
Table 2: Purification Method Performance Metrics
Method | Purity (%) | Yield (%) | Key Limitations |
---|---|---|---|
Vacuum Distillation | 97–99 | 85–90 | High-energy consumption; thermal degradation risk |
Solvent Recrystallization | >99.5 | 70–75 | Low throughput; solvent residue concerns |
Extraction-Hybrid | 98–99 | 90–93 | Complex solvent recovery |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: